Carbamazepine-d2 (Major)

説明

Carbamazepine-d2 (Major) is a synthetic compound that is used in a variety of scientific research applications. It has been used as a reference material for the determination of the relative concentrations of carbamazepine and its active metabolites in biological samples. It is also used as a reference material for the quantitative determination of carbamazepine in pharmaceutical formulations. Carbamazepine-d2 is an important tool for the evaluation of drug metabolism and pharmacokinetics.

作用機序

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is a synthetic compound that is metabolized in the body to form its active metabolite, carbamazepine-d2 (Minor). The active metabolite binds to voltage-gated sodium channels in the brain, resulting in an inhibition of the release of neurotransmitters. This inhibition of neurotransmitter release leads to a decrease in the symptoms of epilepsy.

Biochemical and Physiological Effects

The active metabolite of carbamazepine-d2 (Carbamazepine-d2 (Major)) binds to voltage-gated sodium channels in the brain. This binding results in an inhibition of the release of neurotransmitters, which leads to a decrease in the symptoms of epilepsy. In addition, carbamazepine-d2 (Carbamazepine-d2 (Major)) has been shown to inhibit the release of glutamate, an excitatory neurotransmitter. This inhibition of glutamate release results in a decrease in seizure activity.

実験室実験の利点と制限

Carbamazepine-d2 (Carbamazepine-d2 (Major)) has several advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life. It is also easily synthesized, and is relatively inexpensive. The main limitation of carbamazepine-d2 (Carbamazepine-d2 (Major)) is that it is not a selective inhibitor of sodium channels, and therefore may have off-target effects.

将来の方向性

There are several potential future directions for the use of carbamazepine-d2 (Carbamazepine-d2 (Major)). One potential direction is the development of new analytical methods for the quantitative determination of carbamazepine in biological samples. Another potential direction is the use of carbamazepine-d2 (Carbamazepine-d2 (Major)) in animal models for the study of pharmacokinetics and pharmacodynamics. Additionally, carbamazepine-d2 (Carbamazepine-d2 (Major)) could be used in the development of new therapeutic agents for the treatment of epilepsy and other neurological disorders. Finally, carbamazepine-d2 (Carbamazepine-d2 (Major)) could be used in the development of new drugs for the treatment of other diseases, such as cancer.

合成法

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is synthesized by a process known as reductive amination. In this reaction, an amine group is added to a carbonyl group of a carbonyl compound. The carbonyl compound used in this reaction is carbamazepine, and the amine group is provided by the d2-amine. The reaction is catalyzed by a reducing agent such as sodium borohydride. The product of the reaction is carbamazepine-d2 (Carbamazepine-d2 (Major)).

科学的研究の応用

Carbamazepine-d2 (Carbamazepine-d2 (Major)) is used as a reference material for the quantitative determination of carbamazepine in biological samples. It is also used as a reference material for the quantitative determination of carbamazepine in pharmaceutical formulations. Carbamazepine-d2 is also used to study the metabolism and pharmacokinetics of carbamazepine. It is used in the development of analytical methods for the determination of carbamazepine in biological samples. Carbamazepine-d2 is also used to study the pharmacokinetics and pharmacodynamics of carbamazepine in animal models.

特性

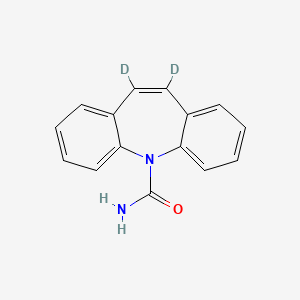

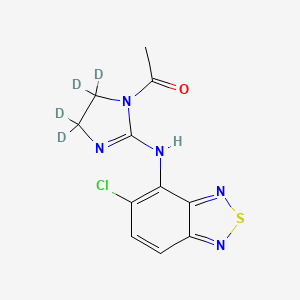

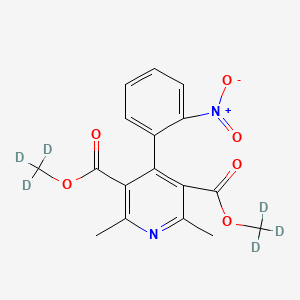

IUPAC Name |

5,6-dideuteriobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-QDRJLNDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701340028 | |

| Record name | Carbamazepine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamazepine-d2 (Major) | |

CAS RN |

1189902-21-3 | |

| Record name | Carbamazepine-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701340028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does the form of Carbamazepine affect its potential to harm teeth?

A1: While this specific study [] doesn't directly compare different formulations of Carbamazepine, it highlights that the liquid oral suspension of Carbamazepine, often prescribed for children, exhibited potential for dental erosion. The study found alterations in bovine enamel structure after exposure to the liquid medication, suggesting a risk for human teeth as well. Further research comparing various formulations (e.g., tablets, extended-release capsules) is needed to fully understand if and how formulation impacts the risk of dental erosion.

Q2: What properties of liquid Carbamazepine contribute to its potential to damage tooth enamel?

A2: The research [] examined several physicochemical properties of liquid Carbamazepine that likely contribute to its erosive potential:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)